molecular formula C9H9N3 B2892321 5-benzyl-1H-1,2,4-triazole CAS No. 21117-34-0

5-benzyl-1H-1,2,4-triazole

Cat. No. B2892321
CAS RN: 21117-34-0
M. Wt: 159.192
InChI Key: VZEAUAKJULSHNO-UHFFFAOYSA-N
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Description

5-benzyl-1H-1,2,4-triazole is a compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic ring that consists of two carbon atoms and three nitrogen atoms . It is known to be used as a ligand which stabilizes Cu (I) towards disproportionation and oxidation thus enhancing its catalytic effect in the azide-acetylene cycloaddition .


Synthesis Analysis

The synthesis of 1,2,4-triazoles, including 5-benzyl-1H-1,2,4-triazole, has been extensively studied. A simple, efficient, and mild method for the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide proceeds smoothly under microwave irradiation in the absence of a catalyst and shows excellent functional-group tolerance . A multicomponent process enables the synthesis of 1-aryl 1,2,4-triazoles directly from anilines, amino pyridines, and pyrimidines .


Molecular Structure Analysis

The molecular structure of 5-benzyl-1H-1,2,4-triazole has been confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis . The structure of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazoles, including 5-benzyl-1H-1,2,4-triazole, have been widely studied. For instance, a copper-catalyzed reaction under an atmosphere of air provides 1,2,4-triazole derivatives by sequential N-C and N-N bond-forming oxidative coupling reactions .

Scientific Research Applications

Medicinal and Pharmaceutical Chemistry

Triazole compounds, including 3-benzyl-4H-1,2,4-triazole and 5-benzyl-1H-1,2,4-triazole, exhibit broad biological activities. They are significant heterocycles that have been used in the development of a variety of drugs . These include antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer drugs .

Agrochemistry

Triazole compounds have important application value in the field of agrochemistry . They can be used in the development of various agrochemicals .

Material Chemistry

Triazole compounds are also used in material chemistry . Their unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors .

Anticancer Activity

Triazole compounds have shown potential in the treatment of cancer . For example, letrozole, anastrozole, and vorozole are effective anticancer drugs .

Antifungal Activity

Triazole compounds have been used in the development of antifungal drugs . Examples include itraconazole, fluconazole, and voriconazole .

Antiviral Activity

Triazole compounds have shown antiviral activity . Ribavirin, a broad-spectrum antiviral drug used in the treatment of hepatitis and other viral diseases, is one such example .

Antimigraine Agents

Triazole compounds have been used in the development of antimigraine agents . Rizatriptan is one such drug .

Antidepressant Activity

Triazole compounds have been used in the development of antidepressant drugs . Trazodone is one such example .

Future Directions

The future directions of research on 5-benzyl-1H-1,2,4-triazole are promising. The compound and its derivatives have shown significant antibacterial activity, making it a potential candidate for the development of new antibacterial agents . Furthermore, the compound has shown promising cytotoxic activity, suggesting its potential use in cancer treatment .

Mechanism of Action

Target of Action

The primary targets of 3-benzyl-4H-1,2,4-triazole are likely to be various enzymes and receptors in the body. The 1,2,4-triazole ring is known to interact with biological receptors through hydrogen-bonding and dipole interactions . This interaction can lead to a variety of biological activities, including antimicrobial, antiviral, antituberculosis, and anticancer effects .

Mode of Action

The triazole ring can act as a hydrogen bond acceptor and donor, simultaneously . This allows it to offer various types of binding to the target enzyme . The action of these compounds is often based on the inhibition of biosynthesis of certain compounds in the target organisms . For instance, in fungi, triazoles inhibit the biosynthesis of ergosterol, a major steroid in fungal membranes, by blocking 14-α-demethylation .

Biochemical Pathways

For instance, in the case of antibacterial activity, the compound may interfere with bacterial cell wall synthesis or protein production .

Pharmacokinetics

Triazole compounds are known to form hydrogen bonds with different targets, which can improve their pharmacokinetics, pharmacological, and toxicological properties . This includes absorption, distribution, metabolism, and excretion (ADME) properties, which can impact the bioavailability of the compound .

Result of Action

The result of the action of 3-benzyl-4H-1,2,4-triazole can vary depending on the specific target and the biological system in which it is acting. For instance, in the case of antibacterial activity, the compound may lead to the death of bacterial cells by disrupting essential cellular processes . In the case of anticancer activity, the compound may inhibit the proliferation of cancer cells .

Action Environment

The action, efficacy, and stability of 3-benzyl-4H-1,2,4-triazole can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells or organisms. For instance, the compound’s ability to form hydrogen bonds can be influenced by the polarity of the environment .

properties

IUPAC Name

5-benzyl-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-2-4-8(5-3-1)6-9-10-7-11-12-9/h1-5,7H,6H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZEAUAKJULSHNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzyl-4H-1,2,4-triazole

CAS RN

21117-34-0
Record name 3-benzyl-4H-1,2,4-triazole
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